PFI-4

Catalog No.
S539319
CAS No.
M.F
C21H24N4O3
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PFI-4

Product Name

PFI-4

IUPAC Name

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26)

InChI Key

QCIJLRJBZDBVDB-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C

solubility

Soluble in DMSO, not in water

Synonyms

PFI-4; PFI 4; PFI4.

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C

The exact mass of the compound N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide is 380.18484 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PFI-4 (CAS 900305-37-5) is a potent, cell-permeable 1,3-dimethylbenzimidazolone derivative developed as a highly specific chemical probe for the BRPF1 (Bromodomain and PHD Finger-containing 1) bromodomain. Functioning as a critical scaffold in MYST histone acetyltransferase complexes, BRPF1 is a key epigenetic target in acute myeloid leukemia (AML) and bone biology. Unlike early-generation or pan-bromodomain inhibitors, PFI-4 delivers low-nanomolar biochemical affinity (Kd = 13 nM) while maintaining strict selectivity for the BRPF1B isoform, ensuring reliable target engagement in both biochemical and live-cell phenotypic assays [1].

Substituting PFI-4 with pan-BRPF inhibitors (such as OF-1 or NI-57) or structurally related BET inhibitors severely compromises experimental integrity. BRPF1, BRPF2 (BRD1), and BRPF3 share high sequence homology, and pan-inhibitors block all three, confounding the specific functional assignment of BRPF1 in MYST complex assembly. Furthermore, because BRD4 (a BET family member) drives dominant, highly cytotoxic transcriptional phenotypes, even minor off-target BRD4 inhibition can mask BRPF1-specific effects. Procurement of PFI-4 ensures >100-fold selectivity against BET bromodomains and >60-fold selectivity against BRPF2, preventing off-target phenotypic artifacts that routinely invalidate data derived from less selective analogs [1].

Quantitative Paralog Selectivity: BRPF1 vs. BRPF2/3

When isolating BRPF1 function, pan-BRPF inhibitors like OF-1 fail to provide sufficient paralog discrimination. PFI-4 binds BRPF1B with a Kd of 13 nM while maintaining a 60-fold selectivity window against BRPF2 (BRD1, Kd = 775 nM). In contrast, OF-1 binds BRPF1 (Kd = 100 nM) and BRPF2 (Kd = 500 nM), offering only a 5-fold selectivity margin. This quantitative advantage makes PFI-4 a strictly comparator-backed choice for pinpointing BRPF1-specific epigenetic mechanisms without BRPF2/3 interference [1].

Evidence DimensionBinding Affinity (Kd) Ratio (BRPF1 vs BRPF2)
Target Compound DataPFI-4: 13 nM (BRPF1) vs 775 nM (BRPF2) [60-fold]
Comparator Or BaselineOF-1: 100 nM (BRPF1) vs 500 nM (BRPF2) [5-fold]
Quantified Difference12-fold greater paralog selectivity for PFI-4
ConditionsIsothermal Titration Calorimetry (ITC) biochemical binding assays

Ensures researchers can definitively attribute observed cellular phenotypes to BRPF1 rather than pan-BRPF inhibition.

Absolute Exclusion of BET-Family (BRD4) Off-Target Effects

BRD4 inhibition produces dominant cellular phenotypes that easily mask BRPF1-mediated effects. PFI-4 was engineered to completely exclude BET family binding, demonstrating a Kd > 50 µM for BRD4. This represents a >3,800-fold selectivity margin for BRPF1 over BRD4. In contrast, unoptimized bromodomain inhibitors risk BRD4 cross-reactivity, leading to false-positive anti-proliferative readouts. PFI-4's strict exclusion of BRD4 makes it an essential baseline reagent for validating true non-BET epigenetic targets .

Evidence DimensionSelectivity Margin (BRPF1 vs BRD4)
Target Compound DataPFI-4: Kd = 13 nM (BRPF1) vs >50,000 nM (BRD4) [>3800-fold]
Comparator Or BaselineNon-selective BRD inhibitors: Significant BRD4 cross-reactivity
Quantified Difference>3800-fold selectivity window against BRD4
ConditionsBiochemical binding assays (ITC / BROMOscan)

Prevents highly toxic BRD4-driven phenotypic artifacts in cell-based epigenetic assays.

Reproducibility and Live-Cell Assay Fit

Biochemical potency often fails to translate into reliable cellular assays due to poor membrane permeability. PFI-4 provides validated, reproducible target engagement in live-cell workflows, demonstrating an IC50 of 240-250 nM in NanoBRET and FRAP assays. This sub-micromolar intracellular potency ensures that researchers can achieve complete target saturation at standard 1 µM dosing concentrations without inducing off-target cytotoxicity, making it a highly reliable procurement choice for mainstream epigenetic screening workflows [1].

Evidence DimensionCellular Target Engagement (IC50)
Target Compound DataPFI-4: 240-250 nM
Comparator Or BaselineUnoptimized biochemical hits: >1-5 µM or impermeable
Quantified DifferenceSub-micromolar intracellular potency
ConditionsNanoBRET cellular target engagement and FRAP assays in U2OS cells

Guarantees that the compound will actively cross cell membranes and engage the target in live-cell assays without requiring toxic concentrations.

Dissecting MYST Complex Assembly in Leukemia Models

Because PFI-4 selectively inhibits BRPF1 over BRPF2/3, it provides the necessary paralog resolution for studying the specific role of the BRPF1-MOZ/MORF HAT complex in acute myeloid leukemia (AML) proliferation [1].

Validation of Non-BET Epigenetic Targets

With its absolute exclusion of BRD4 binding, PFI-4 serves as a critical negative control or orthogonal probe in phenotypic screens where BET-family inhibition must be strictly ruled out[1].

Live-Cell Chromatin Dynamics Assays

Supported by its validated sub-micromolar cellular potency in NanoBRET and FRAP models, PFI-4 provides the required permeability and target saturation for real-time live-cell imaging and target engagement assays evaluating histone acetylation dynamics [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

380.18484064 g/mol

Monoisotopic Mass

380.18484064 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PFI-4

Dates

Last modified: 08-15-2023

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